4-Chloropyridine-3-boronic acid pinacol ester, HCl
Overview
Description
4-Chloropyridine-3-boronic acid pinacol ester, HCl is a chemical compound with the molecular formula C11H16BCl2NO2 . It is used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Molecular Structure Analysis
The molecular weight of this compound is 193.82 . The specific molecular structure can be found in databases like PubChem .
Chemical Reactions Analysis
Boronic acid pinacol esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Scientific Research Applications
Suzuki Coupling Reaction
4-Chloropyridine-3-boronic acid pinacol ester is extensively utilized in Suzuki coupling reactions, a pivotal method in organic synthesis for constructing complex molecules. This is exemplified in studies where various pinacolboronate esters, including 2-aminopyrimidine-5-pinacolboronate ester, were employed for the synthesis of development compounds, highlighting their utility in connecting organic building blocks (Zhong et al., 2012).
Analytical Challenges and Solutions
The analysis of pinacolboronate esters like 4-Chloropyridine-3-boronic acid pinacol ester presents unique analytical challenges due to their hydrolytic instability. To address these, innovative approaches have been developed, such as using non-aqueous, aprotic diluents and highly basic mobile phases in reversed-phase separation (Zhong et al., 2012).
Synthesis of Complex Molecules
4-Chloropyridine-3-boronic acid pinacol ester is also crucial in the synthesis of complex organic compounds. For instance, its application in the Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester, demonstrating its role in installing electron-withdrawing groups in organic compounds, is a testament to its significance in synthetic chemistry (Batool et al., 2016).
Role in Sensing Applications
4-Chloropyridine-3-boronic acid pinacol ester has potential applications in the development of molecular sensors. This is demonstrated by its use in the formation of exciplexes for fluorescence-based monitoring, such as the synthesis of pyridinium boronic acid with enhanced Lewis acidity for fluorescence enhancement (Huang et al., 2010).
Pharmaceutical Applications
In pharmaceutical research, the boronic acid and boronic pinacol ester functionalized compounds derived from 4-Chloropyridine-3-boronic acid pinacol ester are foundational for various synthetic schemes. Their analysis and purity assessment are crucial for the development of pharmaceuticals, as exemplified in studies focusing on fast liquid chromatography methods for such compounds (Duran et al., 2006).
Mechanism of Action
Target of Action
The primary target of 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction .
Action Environment
The action of 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is influenced by environmental factors such as the presence of other reagents and the reaction conditions . For instance, the compound is smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol . The compound exhibits different solubility and stability under different conditions .
Safety and Hazards
4-Chloropyridine-3-boronic acid pinacol ester, HCl is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .
Properties
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2.ClH/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13;/h5-7H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLPXZEEWZGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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